

Application Notes and Protocols: Mitochondrial Targeting and Imaging using Cy5-PEG2-TCO

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Compound of Interest

Compound Name: Cy5-PEG2-TCO

Cat. No.: B15137035

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Introduction

Mitochondria are critical cellular organelles involved in a myriad of processes, including energy production, signaling, and apoptosis. The ability to specifically target and visualize mitochondria in living cells is paramount for understanding their role in health and disease, and for the development of novel therapeutics. **Cy5-PEG2-TCO** is a novel fluorescent probe designed for robust mitochondrial imaging. This molecule comprises three key components: a Cy5 fluorophore for near-infrared fluorescence imaging, a polyethylene glycol (PEG) linker to enhance solubility and biocompatibility, and a trans-cyclooctene (TCO) group for bioorthogonal click chemistry applications.

The inherent properties of the cyanine dye structure of Cy5-PEG2 facilitate its accumulation within the mitochondria, driven by the mitochondrial membrane potential. This allows for direct imaging of mitochondrial morphology and dynamics. Furthermore, the presence of the TCO moiety opens up advanced applications, enabling a two-step "pre-targeting" approach. In this strategy, mitochondria are first labeled with **Cy5-PEG2-TCO**. Subsequently, a molecule of interest conjugated to a tetrazine (Tz) can be introduced, which will specifically react with the TCO-labeled mitochondria via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This powerful technique allows for the targeted delivery of drugs, sensors, or other probes to the mitochondria with high precision.

Key Applications

- **High-Resolution Mitochondrial Imaging:** Direct visualization of mitochondrial structure, distribution, and dynamics in live cells.
- **Mitochondrial Pre-targeting:** Targeted delivery of tetrazine-conjugated molecules (e.g., drugs, proteins, or other reporters) to mitochondria for therapeutic or further imaging applications.
- **Studying Mitochondrial Role in Disease:** Investigating alterations in mitochondrial morphology and function in various disease models, such as neurodegenerative diseases and cancer.^[1]
- **Drug Screening and Development:** Assessing the effects of therapeutic compounds on mitochondrial health and function.

Quantitative Data

The following table summarizes the key photophysical and performance characteristics of **Cy5-PEG2-TCO**, compiled from data on Cy5 and similar mitochondrial probes.

Parameter	Value	Reference Notes
Excitation Maximum (λ_{ex})	~647 nm	Typical for Cy5 fluorophore.
Emission Maximum (λ_{em})	~665 nm	Typical for Cy5 fluorophore.
Extinction Coefficient	>250,000 M ⁻¹ cm ⁻¹ at 647 nm	High extinction coefficient allows for bright signal with lower probe concentrations.
Quantum Yield (Φ)	~0.2-0.3 in aqueous solution	Moderate quantum yield, suitable for fluorescence microscopy.
Photostability	High	Cyanine dyes like Cy5 are known for their good photostability, allowing for extended time-lapse imaging with minimal photobleaching. [2]
Mitochondrial Colocalization	High Pearson's Correlation Coefficient with Mitotracker probes	The Cy5-PEG2 moiety has been shown to selectively accumulate in mitochondria.
Biocompatibility	High	The PEG linker enhances solubility and reduces non-specific binding and cytotoxicity.

Experimental Protocols

Protocol 1: Direct Imaging of Mitochondria in Live Cells

This protocol describes the use of **Cy5-PEG2-TCO** for direct visualization of mitochondria.

Materials:

- **Cy5-PEG2-TCO**
- Dimethyl sulfoxide (DMSO), anhydrous

- Live-cell imaging medium (e.g., FluoroBrite™ DMEM or equivalent)
- Cell culture medium appropriate for the cell line
- Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy
- Confocal microscope with appropriate laser lines (e.g., 633 nm or 640 nm) and emission filters

Procedure:

- Prepare a Stock Solution: Dissolve **Cy5-PEG2-TCO** in anhydrous DMSO to a final concentration of 1 mM. Store the stock solution at -20°C, protected from light and moisture.
- Cell Seeding: Seed cells on a glass-bottom dish or chamber slide at a density that will result in 50-70% confluency at the time of imaging.
- Prepare Staining Solution: On the day of imaging, dilute the 1 mM **Cy5-PEG2-TCO** stock solution in pre-warmed (37°C) live-cell imaging medium to a final working concentration of 0.5-2 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
- Cell Staining: Remove the cell culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
- Wash: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.
- Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the cells using a confocal microscope.
 - Excitation: Use a 633 nm or 640 nm laser line.
 - Emission: Collect the fluorescence signal between 650 nm and 700 nm.
 - Acquire images using settings that minimize phototoxicity and photobleaching (e.g., low laser power, high-sensitivity detector).

Protocol 2: Two-Step Mitochondrial Pre-targeting with Cy5-PEG2-TCO and a Tetrazine Conjugate

This protocol outlines the procedure for first labeling mitochondria with **Cy5-PEG2-TCO** and then introducing a tetrazine-conjugated molecule of interest.

Materials:

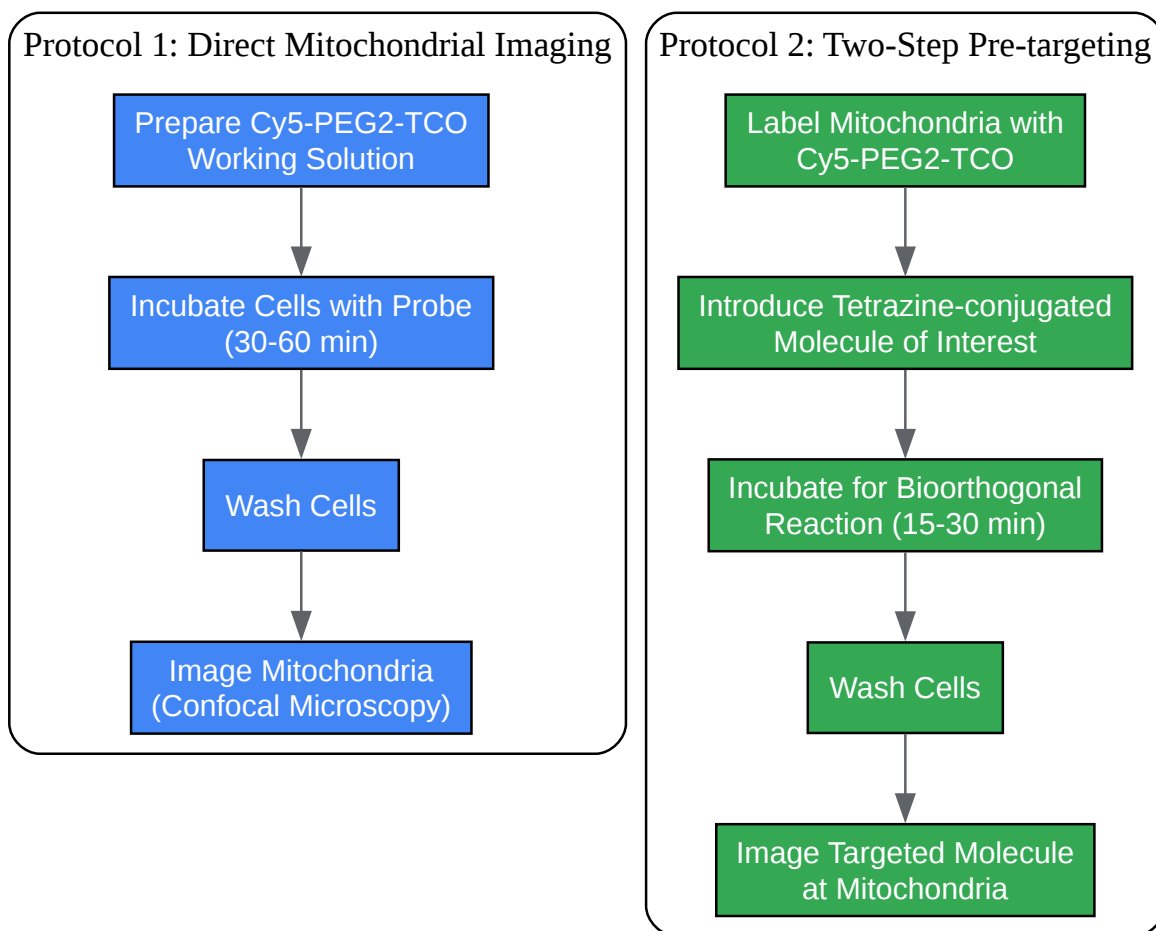
- **Cy5-PEG2-TCO**
- Tetrazine-conjugated molecule of interest (Tz-Molecule)
- DMSO, anhydrous
- Live-cell imaging medium
- Cell culture medium
- Cells cultured on glass-bottom dishes or chamber slides
- Confocal microscope

Procedure:

- Label Mitochondria with **Cy5-PEG2-TCO**: Follow steps 1-5 of Protocol 1 to label the mitochondria with **Cy5-PEG2-TCO**.
- Prepare Tetrazine-Molecule Solution: Prepare a stock solution of the Tz-Molecule in an appropriate solvent (e.g., DMSO or PBS). Dilute the stock solution in pre-warmed live-cell imaging medium to the desired final working concentration. The optimal concentration will depend on the specific Tz-Molecule and should be determined experimentally.
- Incubate with Tetrazine-Molecule: Add the Tz-Molecule solution to the **Cy5-PEG2-TCO**-labeled cells and incubate for 15-30 minutes at 37°C. The rapid kinetics of the iEDDA reaction allows for short incubation times.
- Wash: Remove the Tz-Molecule solution and wash the cells two to three times with pre-warmed live-cell imaging medium.

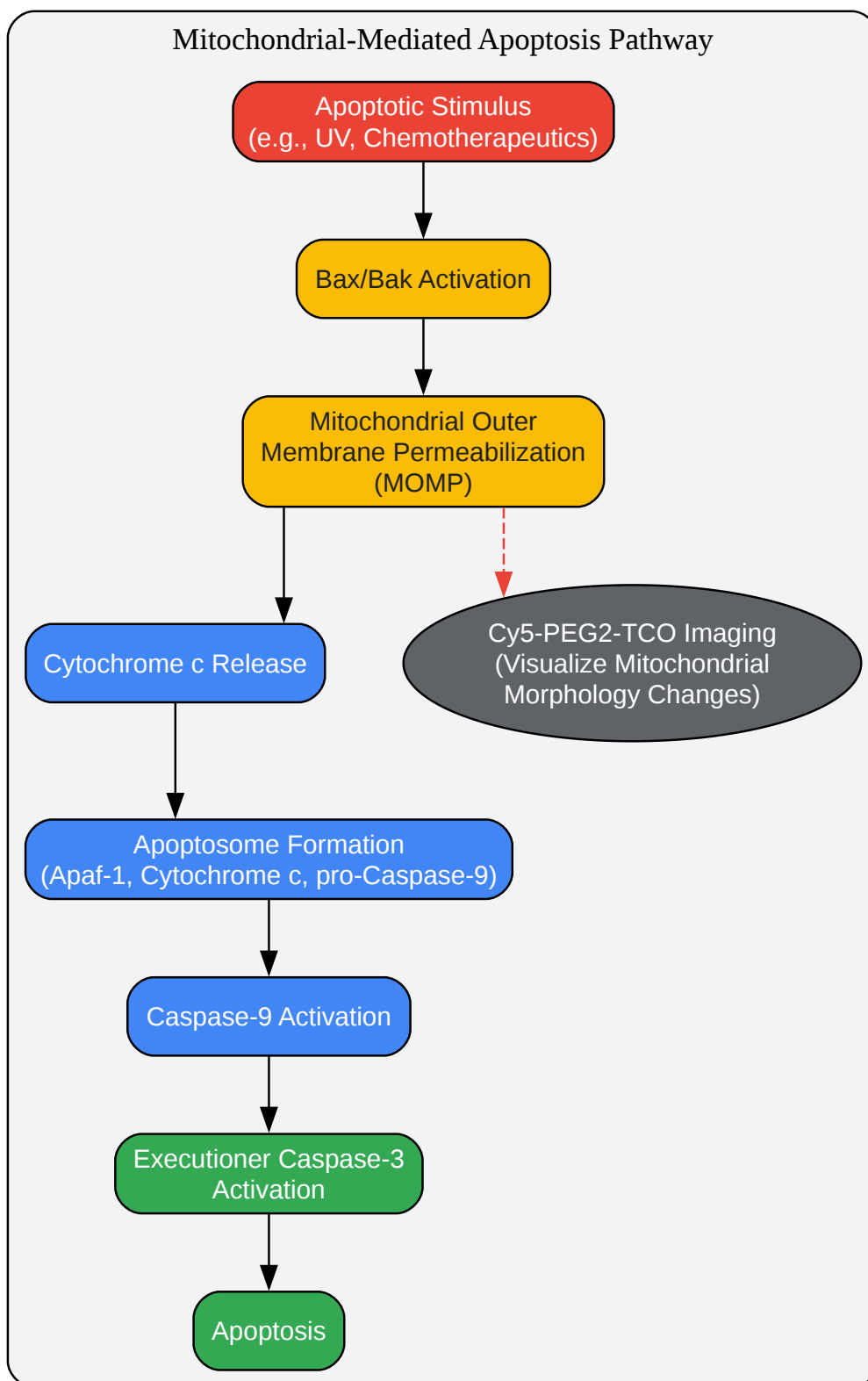
- Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells and proceed with imaging on a confocal microscope, using the appropriate settings for the fluorophores present in the sample (Cy5 and any fluorophore on the Tz-Molecule).

Mandatory Visualizations



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Caption: Experimental workflows for mitochondrial imaging.



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References

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